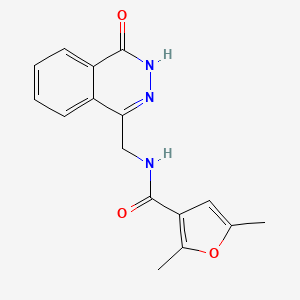
1-(Prop-2-yn-1-yl)-4-(thiophen-2-yl)piperidine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Prop-2-yn-1-yl)-4-(thiophen-2-yl)piperidine-2,6-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TDAG51 inhibitor, which plays a crucial role in regulating the cellular response to stress.
Mécanisme D'action
The mechanism of action of 1-(Prop-2-yn-1-yl)-4-(thiophen-2-yl)piperidine-2,6-dione involves the inhibition of TDAG51, a stress-induced protein that plays a crucial role in regulating the cellular response to stress. TDAG51 is upregulated in response to various stressors, including oxidative stress, endoplasmic reticulum stress, and DNA damage. Inhibition of TDAG51 has been shown to induce apoptosis in cancer cells and protect neurons from stress-induced death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(Prop-2-yn-1-yl)-4-(thiophen-2-yl)piperidine-2,6-dione are primarily related to its inhibition of TDAG51. In cancer cells, inhibition of TDAG51 has been shown to induce apoptosis, leading to cell death. In neurons, inhibition of TDAG51 has been shown to protect against stress-induced death, leading to increased cell survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of 1-(Prop-2-yn-1-yl)-4-(thiophen-2-yl)piperidine-2,6-dione is its potential applications in various fields, including cancer research and neurodegenerative diseases. However, there are also limitations to using this compound in lab experiments. One of the limitations is its low yield, which can make it challenging to obtain sufficient quantities for experiments. Additionally, the compound's stability can be an issue, requiring careful storage and handling.
Orientations Futures
There are many future directions for research on 1-(Prop-2-yn-1-yl)-4-(thiophen-2-yl)piperidine-2,6-dione. One potential direction is to investigate its potential applications in other diseases, such as cardiovascular disease and diabetes. Another direction is to explore its mechanism of action in more detail, including its downstream targets and signaling pathways. Finally, there is a need for further research on the compound's pharmacokinetics and toxicity to determine its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 1-(Prop-2-yn-1-yl)-4-(thiophen-2-yl)piperidine-2,6-dione involves the reaction of 1-(prop-2-yn-1-yl)piperidine-2,6-dione with thiophene-2-carboxylic acid in the presence of a coupling agent. The reaction is carried out under reflux conditions, and the product is purified by column chromatography. The yield of this reaction is typically around 60-70%.
Applications De Recherche Scientifique
1-(Prop-2-yn-1-yl)-4-(thiophen-2-yl)piperidine-2,6-dione has been extensively studied for its potential applications in various fields. One of the significant applications of this compound is in cancer research. It has been found that TDAG51, the target of this inhibitor, is upregulated in various types of cancer, including breast, lung, and liver cancer. Inhibition of TDAG51 has been shown to induce apoptosis in cancer cells, making it a potential target for cancer therapy.
Another important application of 1-(Prop-2-yn-1-yl)-4-(thiophen-2-yl)piperidine-2,6-dione is in neurodegenerative diseases. TDAG51 has been shown to play a role in regulating neuronal death in response to stress. Inhibition of TDAG51 has been shown to protect neurons from stress-induced death, making it a potential therapeutic target for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
1-prop-2-ynyl-4-thiophen-2-ylpiperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-2-5-13-11(14)7-9(8-12(13)15)10-4-3-6-16-10/h1,3-4,6,9H,5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOIHIWIFYCDMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=O)CC(CC1=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Prop-2-yn-1-yl)-4-(thiophen-2-yl)piperidine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Fluorophenoxy)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2605824.png)
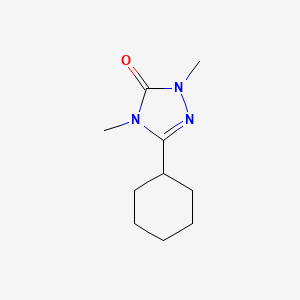
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)butyramide](/img/structure/B2605829.png)
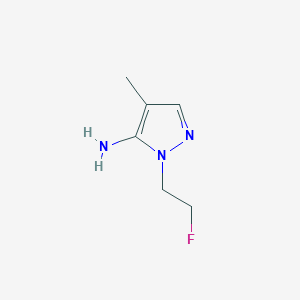
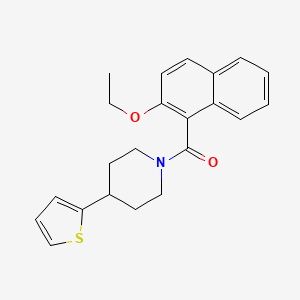
![2-(Benzo[d]oxazol-2-ylthio)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2605832.png)
![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2605834.png)

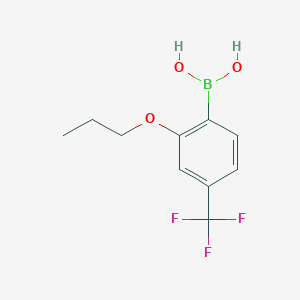
![N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2605842.png)
![1,3-dimethyl-8-[(2-phenylethyl)sulfanyl]-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2605843.png)
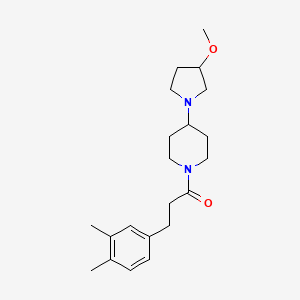
![1-benzyl-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2605845.png)
